Synthetic Yield Advantage: 93% Isolated Yield Under Heteropolyacid Catalysis vs. 70–75% with Conventional Methods
Under optimized conditions using Al₃PW₁₂O₄₀ catalyst in ethanol at reflux (80 °C, 18–30 minutes), 2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (IIIf) was isolated as yellow crystals in 93% yield [1]. In contrast, a conventional approach employing phosphorus oxychloride or sodium ethoxide-mediated cyclization of dihydrofuranone intermediates afforded pyrido[1,2-a]pyrimidines in only 70–75% yield [2]. The 18–23 percentage-point yield improvement translates directly to reduced raw material costs and higher throughput for procurement-scale synthesis.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 93% (yellow crystals) |
| Comparator Or Baseline | Conventional cyclization method: 70–75% |
| Quantified Difference | +18 to +23 percentage points |
| Conditions | Target: Al₃PW₁₂O₄₀ catalyst, EtOH reflux, 18 min; Comparator: POCl₃ or NaOEt/EtOH cyclization |
Why This Matters
Higher isolated yield directly reduces cost per gram and improves supply chain reliability, a critical procurement consideration when scaling from milligram to kilogram quantities.
- [1] Basahel, S. N., Ahmed, N. S., Narasimharao, K., & Mokhtar, M. (2016). Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid catalysts. RSC Advances, 6, 11921-11932. View Source
- [2] Toche, R. B., Ghotekar, B. K., Kazi, M. A., Patil, S. P., & Jachak, M. N. (2008). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. E-Journal of Chemistry, 5(4), 889-893. View Source
